molecular formula C8H11NO B1373319 (R)-3-(1-Aminoethyl)phenol CAS No. 518060-42-9

(R)-3-(1-Aminoethyl)phenol

Cat. No. B1373319
M. Wt: 137.18 g/mol
InChI Key: WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
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Description

“®-3-(1-Aminoethyl)phenol” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as “®-4-(1-Aminoethyl)phenol” and "4-[(1R)-1-aminoethyl]phenol" .


Synthesis Analysis

The synthesis of α-chiral primary amines, such as “®-3-(1-Aminoethyl)phenol”, is a significant area of research. These amines serve as valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organocatalysts for asymmetric catalysis .


Molecular Structure Analysis

The molecular structure of “®-3-(1-Aminoethyl)phenol” is represented by the formula C8H11NO . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

α-Chiral primary amines, such as “®-3-(1-Aminoethyl)phenol”, are used in the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organocatalysts for asymmetric catalysis .


Physical And Chemical Properties Analysis

“®-3-(1-Aminoethyl)phenol” has a molecular weight of 137.18 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

1. Environmental Monitoring and Wastewater Treatment

(R)-3-(1-Aminoethyl)phenol has applications in environmental monitoring and wastewater treatment. For instance, graphene-based magnetic metal organic frameworks (MOFs) containing phenolic compounds, similar in structure to (R)-3-(1-Aminoethyl)phenol, have been developed for the colorimetric detection and degradation of environmental pollutants like phenol. These MOFs display excellent mimic enzyme properties and can facilitate real-time monitoring of water quality and wastewater treatment due to their high degradation ability towards phenolic compounds (Wang et al., 2019).

2. Chiral Discrimination in Analytical Chemistry

In analytical chemistry, derivatives of (R)-3-(1-Aminoethyl)phenol are used as chiral solvating agents (CSAs). A thiourea derivative of this compound has been compared with other CSAs for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This derivative has shown effectiveness in differentiating NMR signals of enantiomeric substrates, highlighting its potential in stereoselective analytical methods (Recchimurzo et al., 2020).

3. Biochemical Research

The interaction of phenol and ethanolamine, which shares structural similarity with (R)-3-(1-Aminoethyl)phenol, has been studied for its relevance in understanding the behavior of neurotransmitters in the gas phase. This research provides insights into the molecular interactions and configurations relevant in neurological and biochemical contexts (Macleod & Simons, 2003).

4. Synthesis of Biologically Active Compounds

Compounds structurally similar to (R)-3-(1-Aminoethyl)phenol have been used in the synthesis of biologically active compounds, like α,β-diamino acids. These acids find applications in the production of pharmaceuticals and as building blocks for new molecules. The structural complexity of these molecules, having two vicinal chiral centers, represents a challenge for synthetic organic chemists (Viso et al., 2011).

5. Industrial Chemistry and Catalysis

In industrial chemistry, derivatives of (R)-3-(1-Aminoethyl)phenol are utilized in various catalytic processes. For example, amino-alkoxy-bis(phenolate)-yttrium complexes, which may include (R)-3-(1-Aminoethyl)phenol derivatives, have been explored for their role in the stereoselective ring-opening polymerization of lactide and β-butyrolactone. These studies contribute to the development of new materials with potential applications in biodegradable plastics and other polymer-based technologies (Bouyahyi et al., 2011).

properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Aminoethyl)phenol

Synthesis routes and methods I

Procedure details

1-(3-Hydroxyphenyl)ethanone oxime (1.2 g; 7.9 mmol) was dissolved in methanol (20 mL), degassed with nitrogen. 10% Palladium on carbon (0.1 g) and conc. HCl (100 uL, 3 mmol) were added. The reaction was shaken under Parr shaker at 50 Psi for 5 h. The reaction was filtered and concentrated under reduced pressure to give crude 3-(1-aminoethyl)phenol (1.0 g, 100%) as a yellow oil. Analytical LCMS (M+H)+: m/z=138.0.
Name
1-(3-Hydroxyphenyl)ethanone oxime
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Name
Quantity
100 μL
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reactant
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Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1000 ml of methanolic ammonia, 100 g of 3-hydroxyacetophenone, 25 g of molecular sieves and 10 g of Raney nickel was taken in an autoclave flask at 0-5° C. The autoclave flask was then closed and stirred for 6 h at 75-80° C. without applying hydrogen gas pressure. The reaction mass was further hydrogenated at 75-80° C. by applying 15-20 kg/cm2 pressure of hydrogen gas and the reaction mixture was allowed to stir while maintaining the same conditions of temperature and pressure for 18-22 h. After the completion of the reaction, the reaction mixture was cooled to room temperature and filtered through hyflo bed. The hyflo bed was washed with 200 ml methanol and the solvent distilled off, under reduced pressure at a temperature of 60° C. The reaction mass was cooled to 0-5° C. and stirred for 1 h to obtain a slurry. The solid thus obtained was filtered, washed with ethyl acetate and dried to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YF Yu, YD Huang, C Zhang, XN Wu… - ACS Chemical …, 2017 - ACS Publications
Discovery of multitarget-directed ligands (MTDLs), targeting different factors simultaneously to control the complicated pathogenesis of Alzheimer’s disease (AD), has become an …
Number of citations: 32 pubs.acs.org
W Liu, M Lang, MBH Youdim, T Amit, Y Sun, Z Zhang… - …, 2016 - Elsevier
Current novel therapeutic approach suggests that multifunctional compounds with diverse biological properties and a single bioavailability and pharmacokinetic metabolism, will …
Number of citations: 31 www.sciencedirect.com
S LotfalianSaremi - 2020 - search.proquest.com
For years, the RAS/RAF/MEK/ERK (MAPK) signaling pathway has been the focus of cancer research, as it plays a pivotal role in various cellular responses. RAS as the upstream protein …
Number of citations: 1 search.proquest.com

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